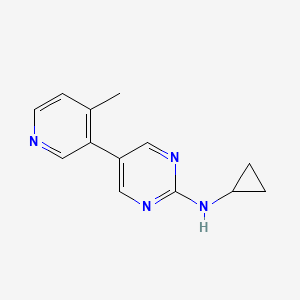
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 4-methylpyridin-3-yl group
Mechanism of Action
Mode of Action
It is known that cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence various metabolic pathways in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance .
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2-aminopyrimidine with suitable reagents under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using cyclopropyl bromide and a base.
Suzuki-Miyaura Cross-Coupling: The final step involves the Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of 4-methylpyridin-3-yl and the pyrimidine core.
Industrial Production Methods
Industrial production of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(5-methylpyridin-3-yl)pyrimidin-2-amine: Similar structure but lacks the cyclopropyl group.
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Contains a nitrophenyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is unique due to the presence of both the cyclopropyl and 4-methylpyridin-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIONTQNKUHDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2,4-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441390.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6441408.png)
![4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441417.png)
![3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441424.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441435.png)
![2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441466.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441471.png)
